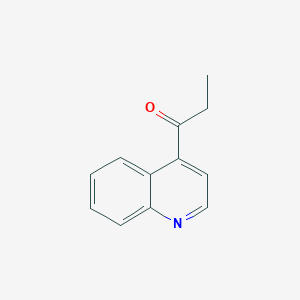

Methyl pyridazine-3-carboxylate

概要

説明

“Methyl pyridazine-3-carboxylate” is a derivative of pyridazine . Pyridazine is an organic compound with a six-membered ring containing two adjacent nitrogen atoms . It has been found to exhibit a wide range of pharmacological activities .

Synthesis Analysis

There are several methods for the synthesis of pyridazine derivatives. One approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis

Pyridazine derivatives have been found to undergo a variety of chemical reactions. For instance, 3-Methylpyridazine reacts with halogenotrimethylplatinum (IV), [PtXMe 3) 4 ], to form complexes of type fac - [PtXMe 3 (3-Mepydz) 2] (X = Cl, Br or I) . It also undergoes self-association in aqueous solution at acidic, neutral and basic pH .科学的研究の応用

Pharmacological Activity

Methyl pyridazine-3-carboxylate derivatives have been investigated for various pharmacological activities. For instance, ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates showed potential in inhibiting prostaglandin biosynthesis, and their anti-inflammatory, analgesic, and ulcerogenic actions were evaluated (Abignente et al., 1992).

Antibacterial Properties

These compounds have also demonstrated notable antibacterial properties. A study on 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid found considerable activity against both gram-positive and gram-negative organisms, indicating their potential as antibacterial agents (Nagawade et al., 2005).

Anticonvulsive and Antihypertensive Effects

Some derivatives of this compound have shown promise in neurological and cardiovascular applications. 3,6-dialkoxy-pyridazines, in particular, exhibited good anticonvulsive properties, while 3,6-dihydrazino-pyridazine was found to share pharmacological properties with blood pressure-lowering drugs (Druey et al., 1954).

Herbicidal Activities

Interestingly, this compound derivatives have also been explored for their herbicidal properties. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibited significant herbicidal activities in Spirodela polyrrhiza and greenhouse tests, showcasing their potential in agricultural applications (Xu et al., 2008).

Corrosion Inhibition

In the field of material science, pyridazine derivatives have been studied as corrosion inhibitors for metals. For example, pyridazine derivatives showed potential in inhibiting corrosion of mild steel in acidic environments, demonstrating their applicability in industrial maintenance (Khadiri et al., 2016).

Safety and Hazards

将来の方向性

Pyridazine derivatives have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications . Therefore, the synthetic methods and biological activities of pyridazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用機序

Target of Action

Methyl pyridazine-3-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to interact with a range of biological targets and have various physiological effects . .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.

Biochemical Pathways

Pyridazine derivatives have been shown to affect a range of biological targets and physiological effects . The affected pathways and their downstream effects would depend on the specific biological target and the context of the interaction.

Result of Action

Pyridazine derivatives have been shown to have a wide range of pharmacological activities . The specific effects would depend on the compound’s interaction with its biological target and the context of the interaction.

生化学分析

Biochemical Properties

Methyl pyridazine-3-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. . This interaction is crucial for maintaining cellular lipid homeostasis. Additionally, this compound exhibits dual hydrogen-bonding capacity, which enhances its binding affinity with target proteins .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, thereby affecting downstream pathways involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, including alterations in glucose and lipid metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, its interaction with SCD-1 involves hydrogen-bonding interactions with key residues in the enzyme’s active site, leading to inhibition of its activity . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and function . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid and glucose metabolism. It interacts with enzymes such as SCD-1 and aldose reductase, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the levels of key metabolites, such as oleic acid and sorbitol, which are important for cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its polarity and hydrogen-bonding capacity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . This localization is essential for its interactions with enzymes and other biomolecules within these compartments .

特性

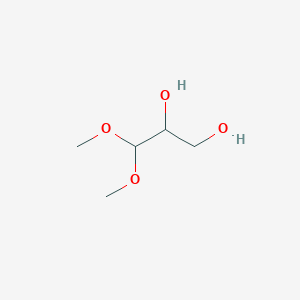

IUPAC Name |

methyl pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-3-2-4-7-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMAHDJHOXDZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515076 | |

| Record name | Methyl pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34253-02-6 | |

| Record name | Methyl pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)

![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)

![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone](/img/structure/B1316453.png)

![1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]](/img/structure/B1316460.png)